5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of 5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile derivatives involves coupling reactions and the application of specific reagents to achieve the desired chemical structure. For example, novel derivatives of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile have been synthesized using coupling reactions between 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides, with the structures confirmed by spectroscopic analyses (Al‐Azmi & Mahmoud, 2020).
Molecular Structure Analysis
The molecular structure of related triazole derivatives has been analyzed through various spectroscopic methods, including IR, NMR, HRMS, and UV–vis spectroscopy. X-ray single-crystal determination has also been utilized to confirm the structures, providing insights into the molecular geometry, vibrational frequencies, and electronic properties (Al‐Azmi & Shalaby, 2018).
Chemical Reactions and Properties
Triazole derivatives, including 5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile, undergo various chemical reactions that highlight their chemical diversity and reactivity. These reactions include cycloaddition protocols, allowing for the transformation into more complex products with bifunctional hybrid systems containing both triazole and tetrazole systems (Savegnago et al., 2016).
Scientific Research Applications
Synthesis and Antioxidant Properties : Phenylselanyl-1H-1,2,3-triazole-4-carbonitriles have been synthesized and evaluated for their antioxidant properties. A particular compound, 5-phenyl-1-(2-(phenylselanyl)phenyl)-1H-1,2,3-triazole-4-carbonitrile, exhibited significant antioxidant effects. These compounds have also been used to create more complex products with potential therapeutic applications (Savegnago et al., 2016).
Antimicrobial Activities : Novel derivatives of 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile have been synthesized and shown to possess antimicrobial activities. These derivatives have potential as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Anticonvulsant Properties : Certain 1,2,3-triazole derivatives have been identified as potential anticonvulsants. For example, compounds labeled with carbon-14 in the 5-position were prepared for use in anticonvulsant therapies (Matloubi et al., 2004).
Anticancer Potential : Some 5-amino-1-aryl-1H-1,2,3-triazole derivatives have shown promising anticancer properties, particularly against ovarian and lung cancer cell lines. This highlights the potential of these compounds in cancer therapy (Pokhodylo et al., 2020).
Antidepressant-like Effect : Phenylselanyl-1H-1,2,3-triazole-4-carbonitriles have demonstrated antidepressant-like effects in mice, suggesting their potential use in treating depression. These effects are believed to be mediated, at least in part, by the serotonergic system (Fronza et al., 2017).
Corrosion Inhibition and Biocide Activities : Triazole derivatives have been synthesized and tested as corrosion inhibitors and biocides. These compounds showed significant effects on inhibiting carbon steel corrosion and demonstrated biocidal action against sulfate-reducing bacteria (Abd-Elaal et al., 2014).
Future Directions
Triazoles, including 5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile, have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . They are important in various fields such as pharmaceutical chemistry, agrochemicals, and materials science . Future research may focus on synthesizing and studying their antimicrobial, antioxidant, and antiviral potential .
properties
IUPAC Name |
5-phenyl-2H-triazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-6-8-9(12-13-11-8)7-4-2-1-3-5-7/h1-5H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXACXWLKMFKIHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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